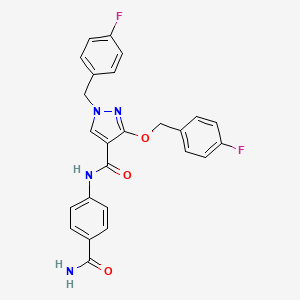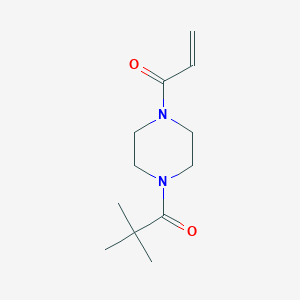
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BM212, is a pyrimidine derivative that has gained attention for its potential use as an anti-cancer agent. BM212 has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects on cancer cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer agent. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo.
将来の方向性
There are several future directions for research on N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus could be on the development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could make it more readily available for research purposes. Another area of focus could be on the development of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, which could pave the way for its use as a potential anti-cancer therapy.
合成法
The synthesis of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of an amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as an anti-cancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has anti-proliferative effects on cancer cells, including breast cancer cells and leukemia cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIGSMWSBYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)

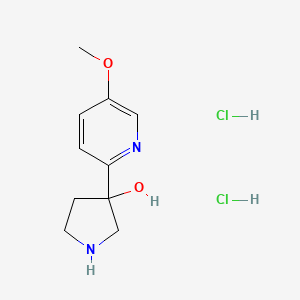
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
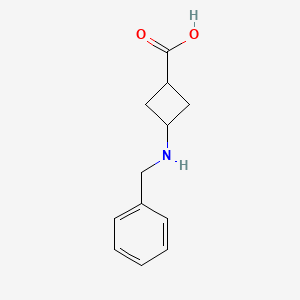
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)

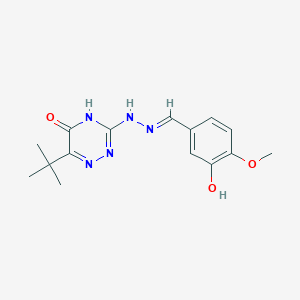
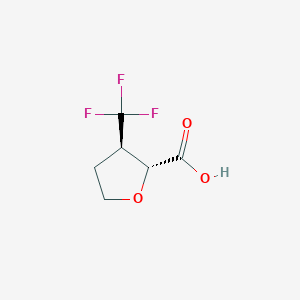
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
